Viridic acid
Description
Contextualization as a Fungal Secondary Metabolite
Secondary metabolites are organic compounds produced by bacteria, fungi, or plants which are not directly involved in the normal growth, development, or reproduction of the organism. Viridic acid falls into this category, being a product of fungal biosynthesis.
This compound is produced by several fungi belonging to the genus Penicillium. Prominent among these are Penicillium viridicatum, Penicillium nordicum, and Penicillium aurantiogriseum researchgate.netstudiesinmycology.orgnih.govbeilstein-journals.orgmycocentral.euencyclopedia.pubstudiesinmycology.orgresearchgate.net. Penicillium viridicatum Westling is specifically noted as the source from which this compound was first isolated nih.govbeilstein-journals.orgjournals.co.za. These fungi are known for producing a diverse array of secondary metabolites, including mycotoxins studiesinmycology.orgnih.gov.
Chemically, this compound is classified as a tetrapeptide researchgate.netnih.govbeilstein-journals.orgjournals.co.zaresearchgate.netnih.govmdpi.comencyclopedia.pubnih.govdntb.gov.uaarkat-usa.orgglobalauthorid.com. Peptides are short chains of amino acids linked by peptide bonds, and a tetrapeptide consists of four amino acid units vedantu.comlibretexts.org. Furthermore, this compound is characterized as an N-methylated peptide, meaning that methyl groups are attached to nitrogen atoms within the peptide chain researchgate.netnih.govbeilstein-journals.orgresearchgate.netnih.govdntb.gov.uaglobalauthorid.com. This N-methylation is a significant structural modification that can influence a peptide's properties.
The structure of this compound is notable for being a triply N-methylated peptide that incorporates anthranilate units researchgate.netnih.govbeilstein-journals.orgresearchgate.netnih.govdntb.gov.uaglobalauthorid.com. Specifically, its structure has been determined as N(Me)₂Ant-Gly-(N-Me)Val-Ant, where 'Ant' represents anthranilic acid nih.govbeilstein-journals.org. This indicates the presence of two anthranilate moieties, one at the N-terminus with two methyl groups on the nitrogen, a glycine (B1666218) residue, an N-methylated valine residue, and another anthranilate unit. Anthranilic acid is an aromatic amino acid wikipedia.org. The presence of these structural elements contributes to the unique chemical properties of this compound.
Historical Perspective of Discovery and Initial Characterization
This compound was first isolated from Penicillium viridicatum Westling nih.govbeilstein-journals.orgjournals.co.za. The initial isolation was performed from the basic fraction of a chloroform/methanol extract of the fungus nih.govjournals.co.za. The compound was obtained as a colorless, crystalline, and optically active substance journals.co.za. The determination of its structure as the tetrapeptide N(Me)₂Ant-Gly-(N-Me)Val-Ant was achieved in 1986 through a series of degradation studies and spectroscopic analysis nih.govbeilstein-journals.orgjournals.co.za. Early research also explored its potential toxicity, which was initially hypothesized to be related to its metal-chelating properties nih.govbeilstein-journals.orgjournals.co.za. The total synthesis of this compound has also been reported, confirming its structure and chirality nih.govbeilstein-journals.orgjournals.co.zaarkat-usa.org. Synthetic approaches, including peptide-coupling strategies and multicomponent reactions like the Ugi four-component reaction, have been developed to synthesize both the optically active natural product and its racemate researchgate.netnih.govbeilstein-journals.orgresearchgate.netmdpi.comencyclopedia.pubnih.govarkat-usa.org.
This compound is a naturally occurring chemical compound that has been the subject of structural investigations utilizing a range of advanced spectroscopic techniques. Its structural elucidation and stereochemical characterization have relied heavily on methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational (IR) and Electronic (UV) spectroscopy. This compound has been identified as a tetrapeptide journals.co.zabeilstein-journals.org.
Structural Elucidation and Stereochemical Characterization
The determination of the precise arrangement of atoms and their spatial orientation within the this compound molecule has been achieved through the application of sophisticated analytical methods. These techniques provide complementary information that, when combined, allows for a comprehensive understanding of the compound's structure.
Advanced Spectroscopic Methods for Structural Determination
Spectroscopic methods probe the interaction of electromagnetic radiation with the molecule, yielding data indicative of its composition, bonding, and spatial arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C).
One-dimensional NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental information about the types and chemical environments of atoms within the molecule beilstein-journals.orgnih.govsigmaaldrich.com. The chemical shift of a nucleus in an NMR spectrum is influenced by its electronic environment, providing clues about the functional groups present. The integration of signals in a ¹H NMR spectrum is proportional to the number of protons giving rise to that signal, aiding in determining the relative abundance of different types of hydrogen atoms. ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule spectralservice.de. Analysis of the ¹H and ¹³C NMR spectra of this compound has been crucial in identifying the presence of specific amino acid residues and other structural features journals.co.zabeilstein-journals.org.
While specific detailed ¹H and ¹³C NMR data tables for this compound were not extensively available in the search results, research indicates that these 1D NMR techniques were foundational in proposing the initial tetrapeptide structure, identifying characteristic signals for aromatic protons and other functional groups journals.co.zabeilstein-journals.org.
Two-dimensional NMR techniques provide more detailed information about the connectivity and spatial relationships between atoms slideshare.netwikipedia.org. COSY (Correlation Spectroscopy) experiments reveal correlations between spin-coupled nuclei, typically protons that are two or three bonds apart, helping to establish the connectivity of the carbon-hydrogen framework slideshare.netemerypharma.comlibretexts.org. HETCOR (Heteronuclear Correlation) or similar experiments like HSQC (Heteronuclear Single Quantum Coherence) correlate signals from different types of nuclei, such as ¹H and ¹³C, establishing which protons are directly attached to which carbon atoms slideshare.nethmdb.cahmdb.ca. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments provide information about the spatial proximity of nuclei, even if they are not directly bonded, which is invaluable for determining the three-dimensional structure and stereochemistry slideshare.netwikipedia.orglibretexts.orgucsf.edu.
NOE studies, often conducted through NOESY experiments, are particularly useful for determining the relative spatial arrangement of atoms and thus the stereochemistry of a molecule nih.govwikipedia.orglibretexts.orgwikipedia.org. The Nuclear Overhauser Effect arises from the through-space dipole-dipole relaxation between nearby nuclei. Observing an NOE correlation between two nuclei indicates that they are in close spatial proximity. By analyzing the pattern of NOE correlations, researchers can gain insights into the conformation and relative configuration of chiral centers within the this compound molecule wikipedia.org.
While specific NOE data for this compound were not detailed in the provided snippets, the literature indicates that NOE studies were part of the spectroscopic analysis used to support the proposed tetrapeptide structure and its stereochemical features journals.co.zabeilstein-journals.org.
Mass Spectrometry (MS) Techniques (e.g., HRMS, EI-Mass Spectrometry)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is essential for determining its elemental composition and structural subunits beilstein-journals.orgnih.govnih.govncats.iomiamioh.edulibretexts.org. High-Resolution Mass Spectrometry (HRMS) allows for the accurate determination of the molecular mass, which can be used to calculate the elemental formula of the intact molecule miamioh.edunih.govuni-saarland.de. Electron Ionization Mass Spectrometry (EI-MS) typically causes fragmentation of the molecule, producing a characteristic pattern of ions. Analysis of these fragment ions can provide information about the substructures present in the molecule miamioh.edunih.govuni-saarland.deuab.edu.
Mass spectral data for this compound, including the molecular formula C₂₄H₃₀N₄O₅, have been reported, supporting its identification as a tetrapeptide journals.co.zancats.iochemspider.com. Fragmentation patterns observed in the mass spectra have provided evidence for the presence of specific amino acid residues and their arrangement within the peptide chain journals.co.za. For example, a prominent fragment ion at m/z 177 was attributed to a portion of the molecule containing a dimethylaminobenzoyl group and a glycine residue journals.co.za.
An example of mass spectral data interpretation principles is shown below, illustrating how fragment ions can provide structural clues miamioh.eduuni-saarland.deuab.edu:
| m/z | Relative Intensity | Proposed Fragment Composition |
| M⁺• | Molecular ion (observed in EI-MS if stable) | |
| Fragment Ion 1 | Structural subunit A | |
| Fragment Ion 2 | Structural subunit B |
Vibrational (IR) and Electronic (UV) Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule based on the vibrations of its chemical bonds beilstein-journals.orgncats.ioresearchgate.netdrawellanalytical.comlibretexts.org. Characteristic absorption bands in the IR spectrum correspond to specific bond stretches and bends. For instance, the presence of hydroxyl, carbonyl, and amide groups in this compound can be identified through their characteristic IR absorptions beilstein-journals.orgresearchgate.net.
Ultraviolet (UV) spectroscopy provides information about electronic transitions within a molecule, particularly the presence of conjugated pi systems and chromophores beilstein-journals.orgncats.iodrawellanalytical.comlibretexts.orgmdpi-res.com. The UV spectrum of this compound shows absorption maxima that are consistent with the presence of aromatic rings, specifically those from the anthranilic acid residues within its structure journals.co.zabeilstein-journals.org. The shifts in these absorption maxima under different conditions (e.g., changes in pH) can provide further information about the nature of the chromophores and their environment journals.co.za.
Reported UV absorption maxima for this compound include bands at 260 nm (€ 15690) and 301 nm (€ 5448) journals.co.za. The long wavelength absorption band was observed to shift to 295 nm upon addition of acid journals.co.za. The IR spectrum has shown absorptions indicative of hydroxyl and carbonyl groups researchgate.net.
The combined data from these spectroscopic techniques have been essential in establishing the tetrapeptide structure of this compound, including the identification of its constituent amino acids (N,N-dimethyl-o-aminobenzoic acid, glycine, N-methylvaline, and o-aminobenzoic acid), their sequence, and the stereochemistry at the chiral center journals.co.zabeilstein-journals.orgncats.iochemspider.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
106283-19-6 |
|---|---|
Molecular Formula |
C24H30N4O5 |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
2-[[(2S)-1-[(2-aminoacetyl)-[2-(dimethylamino)benzoyl]amino]-3-methyl-1-oxobutan-2-yl]-methylamino]benzoic acid |
InChI |
InChI=1S/C24H30N4O5/c1-15(2)21(27(5)19-13-9-7-11-17(19)24(32)33)23(31)28(20(29)14-25)22(30)16-10-6-8-12-18(16)26(3)4/h6-13,15,21H,14,25H2,1-5H3,(H,32,33)/t21-/m0/s1 |
InChI Key |
RNZJFWUBHXEONV-NRFANRHFSA-N |
SMILES |
CC(C)C(C(=O)N(C(=O)CN)C(=O)C1=CC=CC=C1N(C)C)N(C)C2=CC=CC=C2C(=O)O |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C(=O)CN)C(=O)C1=CC=CC=C1N(C)C)N(C)C2=CC=CC=C2C(=O)O |
Canonical SMILES |
CC(C)C(C(=O)N(C(=O)CN)C(=O)C1=CC=CC=C1N(C)C)N(C)C2=CC=CC=C2C(=O)O |
Synonyms |
VIRIDICACID |
Origin of Product |
United States |
Structural Elucidation and Stereochemical Characterization
Confirmation of Specific Structural Moieties (e.g., N,N-Dimethyl-o-aminobenzoic acid)
The presence of the N,N-dimethyl-o-aminobenzoic acid moiety was confirmed through hydrolysis of viridic acid. Acid hydrolysis yielded o-aminobenzoic acid (anthranilic acid), and esterification of the hydrolysate allowed for the isolation of methyl N,N-dimethyl-o-aminobenzoate, albeit in low yield journals.co.za. Independent evidence for the dimethylamino group came from the characteristic six-proton singlet in the ¹H NMR spectrum journals.co.za. The incorporation of N,N-dimethyl-o-aminobenzoic acid into a natural product was considered biogenetically interesting as it had not been widely reported as a constituent of microbial secondary metabolites at the time of this compound's initial characterization, although o-aminobenzoic acid is a known natural product journals.co.za.
The position of the N,N-dimethyl-o-aminobenzoic acid unit at one terminus of the peptide chain was supported by mass spectral fragmentation patterns. A prominent fragment ion (m/z 177) observed in the mass spectrum of the tripeptide methyl ester derived from this compound was consistent with the (N,N-dimethyl-o-aminobenzoyl)-glycyl portion of the molecule journals.co.za.
Assignment of Absolute and Relative Stereochemistry
The stereochemistry of this compound, specifically the configuration of the N-methylvaline residue, was determined to be L journals.co.za. This assignment was supported by the total synthesis of this compound, where the optical rotation of the synthetic product was compared to that of the naturally occurring compound journals.co.za. While the synthesis confirmed the structure and chirality, a difference in optical rotation between the synthetic and natural products indicated some racemization occurred during the synthetic process journals.co.za.
PubChem also lists the stereochemistry of this compound as "ABSOLUTE" with one defined stereocenter nih.govncats.io. The isomeric SMILES provided includes the stereochemical descriptor "[C@@H]" at the chiral center of the valine residue, indicating an L-configuration based on standard amino acid notation wikidata.org.
Relative configuration describes the spatial arrangement of atoms or groups relative to other atoms or groups within the same molecule, often around double bonds (cis/trans or E/Z) or within rings, or comparing the configuration of multiple stereocenters within a molecule reddit.comyoutube.commsu.edu. Absolute configuration, on the other hand, assigns a unique stereochemical descriptor (like R or S using the Cahn-Ingold-Prelog priority rules) to each chiral center, defining its spatial arrangement independently reddit.commasterorganicchemistry.comwikipedia.org. In the case of this compound, the L-configuration assigned to the N-methylvaline residue defines the absolute stereochemistry at that specific chiral center journals.co.zanih.govwikidata.org.
The total synthesis of this compound has been reported via different approaches, including peptide coupling strategies and multicomponent reactions like the Ugi reaction nih.govbeilstein-journals.orgresearchgate.netresearchgate.netrsc.orgarkat-usa.orgmdpi.comnih.gov. These synthetic efforts have been instrumental in confirming the proposed structure and stereochemistry of the natural product journals.co.zanih.govbeilstein-journals.orgmdpi.com.
Biosynthesis and Metabolic Pathway Analysis
Fungal Biogenesis of Viridic Acid
The production of this compound in fungi is a process governed by specific genetic machinery and cellular organization. nih.govnih.gov
Bioinformatics analysis of the genomes of this compound-producing fungi, such as Paecilomyces variotii and Aspergillus viridinutans, has led to the identification of a putative gene cluster responsible for this compound synthesis, referred to as the vdt cluster. nih.govnih.gov In P. variotii, this cluster consists of nine genes, while in A. viridinutans, it comprises eight genes. nih.gov This difference is attributed to the presence of a second putative polyketide synthase (PKS)-encoding gene (vdtX) in P. variotii. nih.gov Targeted gene disruptions in P. variotii have been instrumental in characterizing the function of each gene within the eight-membered cluster and establishing the biosynthetic pathway. nih.govnih.gov Fungal secondary metabolite clusters often contain a transcription factor responsible for regulating the expression of the cluster genes. nih.gov VdtR, a protein with characteristics of a six-cysteine (C6) zinc cluster type transcription factor, similar to AflR which regulates the aflatoxin/sterigmatocystin biosynthesis gene cluster in Aspergillus species, has been identified as regulating the expression of the vdt gene cluster and this compound synthesis. nih.gov
Table 1: Putative vdt Gene Cluster Composition in P. variotii and A. viridinutans
| Species | Number of Genes in vdt Cluster | Notable Genes/Features |
| Paecilomyces variotii | 9 | Includes vdtX (second putative PKS) |
| Aspergillus viridinutans | 8 |
The biosynthetic pathway of this compound involves specific enzymatic transformations. nih.govnih.gov The pathway includes a reaction catalyzed by a Baeyer-Villiger monooxygenase. nih.govnih.gov Additionally, a predicted catalytically-inactive hydrolase has been identified as necessary for the stereoselective biosynthesis of (M)-viriditoxin. nih.govnih.gov The naphthopyrone scaffold of this compound shares similarities with other fungal polyketide secondary metabolites, such as aurofusarin (B79076) and the α-pyrone elsinochrome C, whose synthesis requires polyketide synthase (PKS) enzymes. nih.gov Candidate genes encoding PKSs were sought in P. variotii genomes using BLAST, revealing putative PKS-encoding genes within the vdt cluster, including vdtA. biorxiv.org
The subcellular localization of biosynthetic enzymes and metabolic compartmentalization play a role in the synthesis of this compound. nih.govnih.govnumberanalytics.compatnawomenscollege.in Studies using green fluorescent protein (GFP) fusions have determined the subcellular localizations of two proteins, VdtA and VdtG, indicating that at least two intracellular structures are involved in compartmentalizing the synthesis steps of this metabolite. nih.govnih.gov The polyketide synthase VdtA has been observed to localize within a specialized structure. nih.gov While the localization of PKS enzymes in fungal secondary metabolite synthesis is largely unknown, VdtA-GFP fusion proteins displayed fluorescence tightly confined to small circular structures within the cells. nih.gov These structures where VdtA is targeted remain currently unknown, as they showed distinct localization patterns compared to peroxisomes. nih.gov Compartmentalization in metabolic regulation is crucial for cellular function, allowing for the segregation of metabolic pathways into distinct compartments to regulate enzyme activity, manage metabolite flux, and prevent unwanted interactions. numberanalytics.compatnawomenscollege.in
Comparative Genomics and Transcriptomics for Biosynthetic Insights
Comparative genomics and transcriptomics are valuable approaches for gaining insights into biosynthetic pathways. nih.govdntb.gov.uaspringermedizin.demdpi.comnih.govnih.govnih.govfrontiersin.orgfrontiersin.orgmdpi.comfrontiersin.orgresearchgate.netresearchgate.net Comparative genomics, which involves comparing the genomes of different organisms, can help identify conserved gene clusters and potential biosynthetic genes by looking for similarities between known gene clusters and those found in this compound-producing fungi. nih.govnih.govfrontiersin.orgmdpi.com Bioinformatics analysis of the genomes of P. variotii and A. viridinutans was crucial in identifying the vdt gene cluster. nih.govnih.gov Transcriptomics, the study of the complete set of RNA transcripts in a cell or organism, can provide insights into gene expression patterns related to biosynthesis under different conditions. mdpi.comnih.govfrontiersin.org Analyzing transcriptomic data can help identify genes within the vdt cluster that are actively transcribed during this compound production, suggesting their involvement in the pathway. mdpi.comnih.govfrontiersin.org While specific transcriptomic studies solely focused on this compound biosynthesis were not extensively detailed in the search results, transcriptomic approaches have been used in other contexts to understand metabolic processes and identify differentially expressed genes involved in biosynthesis. mdpi.comnih.govfrontiersin.org Tools like VIRIDIC are used in comparative genomics for analyzing viral genomes, highlighting the broader application of such computational tools in biological sequence comparisons. dntb.gov.uaspringermedizin.defrontiersin.orgresearchgate.netresearchgate.netuniversiteitleiden.nl
Synthetic Methodologies and Analog Design
Total Synthesis Approaches
Two main strategies have been employed for the total synthesis of Viridic acid: multi-step peptide coupling protocols and multicomponent reaction strategies researchgate.netbeilstein-journals.orgnih.govnih.govresearchgate.netglobalauthorid.comdntb.gov.ua. Retrosynthetic analysis has guided the design of these pathways researchgate.netnih.govresearchgate.net.
Key steps in a peptide coupling synthesis route have included the coupling of Boc-Gly-OH with NMe-Val-OMe, hydrolysis, coupling with benzyl (B1604629) anthranilate, deprotection, and coupling with a final fragment, followed by hydrogenation researchgate.netnih.gov.
Multicomponent reactions (MCRs) offer a more economical and convergent approach to the synthesis of this compound, leading to the similarly active racemate in fewer steps researchgate.netbeilstein-journals.orgnih.govnih.gov. This strategy allows for the rapid assembly of the core structure.
A key transformation in the MCR approach to this compound synthesis is the Ugi four-component reaction (Ugi-4CR) researchgate.netarkat-usa.orgnih.govbeilstein-journals.orgnih.govnih.govresearchgate.netrsc.orgresearchgate.netencyclopedia.pubscispace.com. This reaction involves the condensation of a dipeptidic carboxylate, isobutyraldehyde, methylamine (B109427), and an anthranilate-derived isonitrile arkat-usa.orgnih.govbeilstein-journals.orgresearchgate.netrsc.orgencyclopedia.pub. The Ugi-4CR yields an intermediate, which is subsequently converted to racemic (±)-Viridic acid through saponification arkat-usa.orgnih.govbeilstein-journals.orgresearchgate.netrsc.orgencyclopedia.pub. This approach has been reported to yield racemic this compound in 83% yield over four steps nih.govbeilstein-journals.orgencyclopedia.pub.
Both racemic and enantioselective syntheses of this compound have been developed researchgate.netarkat-usa.orgbeilstein-journals.orgnih.govjournals.co.za. As noted, the peptide coupling strategy typically affords the optically active natural product researchgate.netbeilstein-journals.orgnih.govnih.gov. In contrast, the Ugi-4CR approach readily provides the racemate of this compound researchgate.netbeilstein-journals.orgnih.govnih.gov. Attempts have been made to investigate the applicability of a chiral auxiliary MCR approach for the asymmetric synthesis of this compound, although negligible diastereoselection was achieved in some instances researchgate.netbeilstein-journals.org. The availability of both the optically active and racemic forms allows for comparative studies of their biological activities researchgate.netnih.govbeilstein-journals.orgnih.govrsc.orgencyclopedia.pub.
Multicomponent Reaction (MCR) Strategies as Key Transformations
Chemical Modification and Analogue Generation
The synthetic methodologies developed for this compound have also facilitated the generation of chemical modifications and analogues. The MCR approach, in particular, allows for ready access to a library of this compound analogues researchgate.netbeilstein-journals.orgnih.gov. By varying the amine component in the key Ugi-4CR, researchers have synthesized peptoid analogues of this compound researchgate.netbeilstein-journals.org. This ability to generate diverse derivatives provides opportunities for exploring structure-activity relationships (SAR) and identifying compounds with potentially improved properties researchgate.netbeilstein-journals.orgnih.gov.
Systematic Derivatization Studies for Structure-Activity Relationship (SAR)
Systematic derivatization studies are crucial for understanding the relationship between the chemical structure of this compound analogues and their biological activity. A small library of this compound analogues has been synthesized to provide initial insights into SAR. beilstein-journals.orgresearchgate.net The biological activities of the natural product and its derivatives have been evaluated against the Gram-negative bacterium Aliivibrio fischeri. beilstein-journals.orgresearchgate.net
One approach to generating a library of derivatives involves substituting the methylamine component in a key Ugi four-component reaction (Ugi-4CR) used in the synthesis of this compound. beilstein-journals.org This allows for the introduction of different groups at a specific position, enabling the assessment of their impact on activity. beilstein-journals.org
Synthesis of Peptide and Peptoid Analogues
Two main synthetic strategies have been reported for this compound: a peptide-coupling sequence and a multicomponent reaction (MCR) approach, specifically the Ugi-4CR. beilstein-journals.orgresearchgate.net
The Ugi-4CR approach offers a more economical route, leading to the racemic this compound in only four steps. beilstein-journals.orgresearchgate.net This method utilizes a dipeptidic carboxylate, isobutyraldehyde, methylamine, and an anthranilate-derived isonitrile as the key components. arkat-usa.orgrsc.org The Ugi-4CR is particularly advantageous for the rapid generation of analogues, including those with a proteolysis-resistant peptoid moiety. beilstein-journals.org
The synthesis of peptoid analogues involves substituting the amine component in the Ugi-4CR with different amines. beilstein-journals.org For example, replacing methylamine with other amines (e.g., 12b–f in one reported scheme) in the Ugi-4CR yields intermediates that, after saponification, provide the desired peptoid analogues. beilstein-journals.org
Strategies for Overcoming Synthetic Challenges (e.g., Epimer Separation)
One of the synthetic challenges encountered in the synthesis of this compound, particularly via the Ugi-4CR route, is the potential formation of epimers and the difficulty in their separation. rsc.orgnih.govpreprints.org The Ugi-4CR of the dipeptidic carboxylate, isobutyraldehyde, methylamine, and anthranilate-derived isonitrile yields an intermediate that is subsequently saponified to produce racemic this compound. rsc.orgnih.govpreprints.org
Classical separation methods have been reported as unsuccessful in separating the epimers of this compound obtained from the racemic synthesis. rsc.orgnih.govpreprints.org Despite this, the racemic mixture has been investigated for its biological activity. rsc.orgnih.govpreprints.org
While the Ugi-4CR provides a rapid route to racemic this compound and its analogues, achieving stereoselective synthesis to obtain the optically active natural product or specific epimers often requires alternative strategies or modifications to the MCR approach. One reported synthesis based on peptide-coupling strategies afforded the optically active natural product. beilstein-journals.orgresearchgate.net
Biological Activities and Mechanistic Insights
Antimicrobial Efficacy
The antimicrobial potential of viridic acid has been primarily evaluated against the Gram-negative bacterium Aliivibrio fischeri. nih.gov This marine bacterium serves as a model organism for studying bacterial communication and for screening antimicrobial compounds. nih.gov
Antibacterial Activity against Specific Gram-Negative Microorganisms (e.g., Aliivibrio fischeri)
Studies have demonstrated that this compound exhibits inhibitory activity against Aliivibrio fischeri. nih.gov Both the naturally occurring optically active (-)-viridic acid and its synthetically produced racemic mixture have been shown to be effective against this bacterium. nih.govrsc.orgnih.gov The activity against a Gram-negative bacterium is significant, as this class of bacteria possesses an outer membrane that can act as a barrier to many antibiotics.
Quantitative Assessment of Inhibitory Concentrations
The potency of this compound's antibacterial activity has been quantified through the determination of its half-maximal inhibitory concentration (IC50). In assays conducted against Aliivibrio fischeri, the following IC50 values were reported:
| Compound | IC50 (μM) against Aliivibrio fischeri |
| (-)-Viridic acid | 45.0 ± 4.4 |
| (±)-Viridic acid (racemic) | 38.4 ± 5.8 |
These values indicate that both the natural and racemic forms of this compound are active in the micromolar range, with the racemic mixture showing slightly higher potency. nih.govrsc.orgnih.gov
Structure-Activity Relationships (SAR) Governing Antibacterial Potency
Initial structure-activity relationship (SAR) studies have provided insights into the structural features of this compound that are crucial for its antibacterial activity. A library of synthetic analogues of this compound was created by substituting the N-methyl group with other N-alkyl groups. beilstein-journals.org
Biological screening of these analogues against Aliivibrio fischeri revealed that only the N-methylated natural product, this compound, displayed noteworthy activity. nih.gov This suggests that the N-methyl groups are critical for the compound's antibacterial potency. Further modifications to the core structure of this compound would be necessary to fully elucidate the SAR.
Putative Functional Roles and Cellular Interactions
Beyond its direct antimicrobial effects, research suggests other potential biological roles for this compound, stemming from its chemical structure.
Metal-Chelating Properties and Proposed Biological Function
This compound was initially hypothesized to be responsible for the toxicity of extracts from Penicillium viridicatum due to its potential metal-chelating properties. nih.govbeilstein-journals.org The structure of this compound, containing multiple nitrogen and oxygen atoms, provides potential sites for coordinating with metal ions. Metal chelation can be a mechanism of antimicrobial action, as it can deprive bacteria of essential metal cofactors required for enzymatic activity and other vital cellular processes. While this function was proposed early on, further detailed studies are needed to fully characterize the metal-binding capabilities of this compound and confirm its contribution to the compound's biological activity. nih.gov
Modulation of Cellular Processes (e.g., in vitro assays for biological evaluation)
The primary evidence for this compound's ability to modulate cellular processes comes from in vitro antibacterial assays. nih.gov The inhibition of Aliivibrio fischeri growth is a direct measure of its interference with essential cellular functions in this bacterium. nih.govnih.gov The in vitro screening of this compound and its analogues is a fundamental method for its biological evaluation, allowing for the assessment of its antimicrobial efficacy and providing a basis for understanding its mechanism of action. beilstein-journals.org
Comparative Bioactivity of Enantiomers and Synthesized Analogues
The biological evaluation of this compound has extended to the comparative analysis of its naturally occurring enantiomer, synthesized racemic mixtures, and various structural analogues. This research provides critical insights into the stereochemical and structural requirements for its biological effects, particularly its antibacterial properties.
Research into the antibacterial properties of this compound has investigated the importance of its stereochemistry. The natural product, (–)-viridic acid, possesses a specific stereogenic center. To determine the influence of this configuration on its biological activity, its efficacy was compared against that of a synthetically prepared racemic mixture, (±)-viridic acid.
The antibacterial activity was assessed against the Gram-negative bacterium Aliivrio fischeri. The results indicated that both the optically active natural product and the racemic mixture exhibit comparable potency. beilstein-journals.org Specifically, (–)-viridic acid demonstrated an IC₅₀ value of 45.0 ± 4.4 µM, while the racemic (±)-viridic acid showed a similar IC₅₀ of 38.4 ± 5.8 µM. beilstein-journals.org This finding suggests that the specific configuration of the stereogenic center in the valine residue may not be a critical determinant for this particular antibacterial activity, as the presence of the "unnatural" (+)-enantiomer in the racemic mixture did not significantly diminish its efficacy. beilstein-journals.org
| Compound | IC₅₀ (µM) against Aliivrio fischeri |
|---|---|
| (–)-Viridic acid | 45.0 ± 4.4 |
| (±)-Viridic acid | 38.4 ± 5.8 |
To explore the structure-activity relationships (SAR) of this compound, a small library of analogues was synthesized and evaluated for antibacterial activity against Aliivrio fischeri. These modifications primarily targeted the N-methyl-anthraniloyl and the N-acyl moieties of the molecule, providing initial insights into which parts of the structure are essential for its bioactivity.
The synthesized analogues included variations in the aromatic rings and the side chains. For instance, replacing the N-methylated anthraniloyl group with a non-methylated version or other aromatic acids led to a significant reduction or complete loss of activity. Similarly, modifications to the peptoid side chain also had a pronounced effect on efficacy. The data reveals that both aromatic units and the specific N-acyl side chain are crucial for the antibacterial effect. beilstein-journals.org
The results, summarized in the table below, show that even minor alterations, such as the use of a cyclohexyl isonitrile instead of an anthranilate-derived one during synthesis (analogue 13e), or replacing the N-terminal anthraniloyl group with a benzoyl group (analogue 13c), resulted in a dramatic loss of antibacterial potency, with IC₅₀ values greater than 100 µM. beilstein-journals.org These findings underscore the high degree of structural specificity required for the antibacterial action of this compound.
| Compound/Analogue | Modification | IC₅₀ (µM) |
|---|---|---|
| (–)-Viridic acid (1) | Natural Product | 45.0 ± 4.4 |
| (±)-Viridic acid (1) | Racemic Mixture | 38.4 ± 5.8 |
| Analogue 13a | N-terminal benzoyl group | > 100 |
| Analogue 13b | N-terminal 4-methoxybenzoyl group | > 100 |
| Analogue 13c | N-terminal 4-(dimethylamino)benzoyl group | > 100 |
| Analogue 13d | tert-Butyl isonitrile derived | > 100 |
| Analogue 13e | Cyclohexyl isonitrile derived | > 100 |
| Analogue 13f | Benzyl (B1604629) isonitrile derived | > 100 |
| Analogue 13g | (1R,2S,5R)-(–)-Menthyl isonitrile derived | > 100 |
Ecological Roles and Interspecies Chemical Communication
Fungal-Bacterial Chemical Ecology
The interactions between fungi and bacteria are fundamental to the functioning of many ecosystems. These interactions are often mediated by a diverse array of secondary metabolites, including organic acids. Filamentous fungi are known for their capacity to produce low molecular weight organic acids, which are thought to provide a competitive advantage by modifying the local environment, such as lowering the ambient pH d-nb.info. Viridic acid, as a product of fungal metabolism, is involved in these complex chemical dialogues.
Secondary metabolites produced by fungi are key factors in shaping the composition and dynamics of microbial communities frontiersin.org. These compounds can have antagonistic effects on other microorganisms, thereby influencing competition for resources and space. This compound, an unusual triply N-methylated peptide, has demonstrated antibacterial properties nih.gov.
Research has shown that this compound and its analogues exhibit biological activity against the Gram-negative bacterium Aliivibrio fischeri nih.gov. This inhibitory action suggests that this compound can act as an agent of chemical warfare, allowing the producing fungus to suppress the growth of competing bacteria in its vicinity. By selectively inhibiting certain bacterial species, this compound contributes to the structuring of the local microbial community, favoring the proliferation of the producing fungus and other resistant organisms. The production of such antimicrobial compounds is a common strategy employed by fungi to establish and maintain their ecological niche frontiersin.orgmdpi.com.
| Finding | Organism(s) Involved | Implication for Microbial Community Structure |
| Antibacterial Activity | This compound, Aliivibrio fischeri (Gram-negative bacterium) | Suppression of susceptible bacterial populations, providing a competitive advantage to the producing fungus. |
The interactions between organisms from different kingdoms, such as fungi and bacteria, are mediated by chemical signals nih.gov. These signals can influence the behavior, growth, and development of the interacting partners. The production of antibacterial compounds like this compound by a fungus is a clear example of cross-kingdom chemical signaling, where a molecule from a eukaryotic organism directly affects a prokaryotic organism nih.govnih.gov.
The release of this compound into the environment acts as a signal to nearby bacteria, indicating the presence of a competing fungus. For susceptible bacteria, this signal leads to growth inhibition or death nih.gov. This form of communication is crucial in environments where fungi and bacteria coexist and compete for the same resources nih.gov. While some fungal metabolites can attract beneficial bacteria, antagonistic compounds like this compound play a critical role in defense and competition nih.gov. The ability of fungi to produce such signaling molecules underscores their importance in modulating the structure and function of microbial communities through complex chemical interactions mdpi.comnih.gov.
Broader Microbial Ecosystem Dynamics and Interactions
The influence of this compound extends beyond direct fungal-bacterial antagonism to broader ecosystem dynamics. The producing organisms, primarily species of the genus Penicillium, are ubiquitous in many environments, particularly in soil, where they play crucial roles as decomposers nih.govnih.govnih.gov. The secondary metabolites they produce, including this compound, are integral to their ecological strategies and their impact on the environment.
Penicillium species are a dominant fungal genus in soil, where they are key players in the decomposition of organic matter and nutrient cycling researchgate.net. The production of a diverse array of secondary metabolites is a key feature of their adaptability to various ecological niches frontiersin.orgnih.gov. These compounds can have a variety of functions that contribute to the fungus's survival and its influence on the soil ecosystem.
The secretion of organic acids by fungi can lead to the acidification of their immediate environment, which can give acid-tolerant fungi a competitive edge d-nb.infonih.gov. While the specific impact of this compound on soil pH has not been extensively studied, its antibacterial properties suggest a role in mediating competitive interactions within the complex soil microbial food web nih.gov. By inhibiting the growth of competing bacteria, this compound can help the producing Penicillium species to secure access to nutrients from decomposing organic matter. This is a form of environmental adaptation that allows the fungus to thrive in a competitive microbial landscape frontiersin.org. Furthermore, some fungal organic acids are involved in mineral weathering and metal detoxification, processes that can alter soil chemistry and nutrient availability d-nb.infonih.gov.
The interplay between viruses, particularly bacteriophages, and their microbial hosts is a significant driver of microbial population dynamics and evolution. However, the specific influence of fungal secondary metabolites, such as this compound, on these viral-microbial interactions is an area that remains largely unexplored. While the search term "VIRIDIC" often refers to a bioinformatics tool for calculating intergenomic similarities of viruses, it is not related to the chemical compound this compound nih.govelsevierpure.comresearchgate.net.
Currently, there is no direct scientific evidence linking this compound to the modulation of viral-microbial interplay. It is conceivable that by altering the composition and physiological state of bacterial communities, this compound could indirectly affect the bacteriophage populations that depend on these bacteria as hosts. For instance, by suppressing a dominant bacterial species, this compound could lead to a decline in the population of phages that specifically infect that bacterium. Conversely, if the producing fungus is part of a co-infection with a virus in a host, the interactions could be more complex. However, without specific research in this area, any potential implications remain speculative and highlight a gap in our understanding of the multifaceted roles of fungal secondary metabolites in ecosystems.
Future Research Trajectories and Methodological Innovations
Advanced Analytical and Computational Methodologies
Advancements in analytical and computational approaches are critical for comprehensive studies of viridic acid. These methodologies enable detailed structural characterization, prediction of biological activities, and efficient design of novel derivatives.
Integration of High-Resolution Spectrometry and Advanced NMR Techniques for Metabolomics
High-resolution spectrometry and advanced Nuclear Magnetic Resonance (NMR) techniques are indispensable tools in metabolomics, the study of the complete set of small-molecule metabolites within biological systems. These techniques are crucial for the separation, identification, and quantification of metabolites and their related pathways. sysrevpharm.orgsysrevpharm.org NMR spectroscopy, in particular, offers advantages such as high reproducibility, quantitative capabilities, and non-destructive sample preparation, making it a preferred method for analyzing complex mixtures like biological samples and natural extracts. sysrevpharm.orgsysrevpharm.orgnih.govoeno-one.eu While Mass Spectrometry (MS) offers high sensitivity, NMR provides unique benefits, including the ability to identify unknown metabolites and trace the metabolic fate of labeled substrates. nih.govfrontiersin.org The integration of high-resolution MS with advanced NMR, including 1D and 2D NMR experiments, allows for comprehensive analysis of metabolic profiles, providing detailed structural information and enabling the study of various atomic nuclei like ¹H, ¹³C, ¹⁵N, and ³¹P. nih.govfrontiersin.org Computational tools and resources are being developed to automate the analysis of NMR spectra and extract meaningful biochemical information, contributing to a more detailed understanding of systems biochemistry. frontiersin.org Stable isotope resolved metabolomics (SIRM), utilizing both MS and NMR, is powerful for determining the activities of metabolic reactions and metabolic fluxes, with NMR providing valuable positional labeling information. frontiersin.org
Computational Modeling for Structure-Activity Predictions and Target Identification
Computational modeling plays a vital role in predicting the structure-activity relationships (SAR) of compounds and identifying potential biological targets. This involves using algorithms and software to simulate how a molecule interacts with biological systems. Such modeling can help in understanding the mechanism of action of this compound and predicting the activity of its potential derivatives before experimental synthesis. This approach can significantly accelerate the discovery and optimization process by focusing on compounds with a higher probability of desired activity.
Chemoinformatics Approaches for Lead Optimization and Library Design
Chemoinformatics, which combines chemistry with information science, is increasingly used in drug discovery for tasks ranging from hit identification to lead optimization and library design. researchgate.netresearchgate.net Chemoinformatics tools and strategies are employed to analyze chemical diversity, prioritize compounds for further investigation, and design targeted libraries of molecules with desired properties. researchgate.netresearchgate.netchemrxiv.orgnih.gov This involves the use of computational methods, including algorithms and statistical models, to explore chemical space and identify molecules with optimal characteristics for lead optimization. researchgate.netresearchgate.netchemrxiv.org The goal is to efficiently generate synthesizable chemical libraries to navigate the process of improving an initial hit compound into a lead molecule. nih.gov
Biotechnological Production and Genetic Engineering
Exploring biotechnological methods and genetic engineering offers promising avenues for sustainable and efficient production of this compound, as well as the generation of novel derivatives.
Optimizing Fungal Fermentation Processes for Enhanced Compound Yield
This compound is produced by certain fungi. Optimizing fungal fermentation processes is a key strategy to enhance the yield of the compound. This involves systematically studying and adjusting various parameters of the fermentation process, such as nutrient concentrations (carbon and nitrogen sources), temperature, pH, and agitation rate. researchgate.netd-nb.inforesearchgate.netnih.gov Research has shown that optimizing these conditions can significantly increase biomass production and, consequently, the yield of the target compound. researchgate.netresearchgate.netnih.gov For example, studies on optimizing fungal cultivation for other compounds have demonstrated substantial increases in yield through careful control of fermentation parameters. d-nb.inforesearchgate.netnih.gov
Genetic Manipulation of Biosynthetic Pathways for Novel Derivative Generation
Genetic engineering techniques allow for the manipulation of the biosynthetic pathways responsible for this compound production. By identifying and modifying the genes involved in the synthesis of this compound, researchers can potentially increase production levels or alter the pathway to generate novel derivatives with potentially improved properties. illinois.edunih.govmdpi.comfrontiersin.org This can involve techniques such as overexpression of key enzymes, deletion of genes responsible for competing pathways, or introduction of genes from other organisms to create hybrid pathways. illinois.edunih.govmdpi.commdpi.comcaister.com The development of versatile genetic tools, such as CRISPR-Cas9 systems, has facilitated targeted genetic modifications in fungi, opening up new possibilities for metabolic engineering and the generation of novel natural product derivatives. mdpi.com This approach allows for the creation of structural diversity by modifying existing pathways or combining elements from different biosynthetic routes. nih.govcaister.com
Based on the available scientific literature, research on the chemical compound this compound has primarily focused on its identification, synthesis, and established antimicrobial properties. While its potential for broader biological applications and the elucidation of its molecular targets are areas for future investigation, detailed research findings and data specifically addressing "Exploration of Uncharted Biological Activities and Molecular Targets" beyond its known antimicrobial roles are limited in the currently accessible information.
The provided search results indicate that this compound is a tetrapeptide isolated from Penicillium species, known for its antibacterial activity, particularly against Aliivibrio fischeri. nih.gov Synthesis methods, including the use of Ugi reactions, have been explored to obtain this compound and its analogues for antimicrobial evaluation. nih.gov
Although some studies mention that crude extracts containing this compound displayed cytotoxicity in preliminary assays and suggest potential metal-chelating properties, these observations were noted as correlative or speculative regarding the activity of the pure compound at the time of reporting (2012), and comprehensive studies detailing the mechanisms or broader applications were not found within the scope of the search.
Therefore, a thorough, informative, and scientifically accurate article focusing solely on the exploration of uncharted biological activities beyond established antimicrobial roles and the discovery and validation of novel molecular targets for this compound, as strictly required by sections 7.3.1 and 7.3.2 of the provided outline, cannot be comprehensively generated based on the currently available and non-speculative information.
Q & A
Q. What established synthetic methodologies are available for viridic acid, and how do their efficiencies compare?
this compound can be synthesized via two primary routes: (1) a peptide coupling strategy involving six steps (20% overall yield) and (2) a Ugi four-component reaction (Ugi-4CR) requiring four steps for analogous compounds. The Ugi-4CR method is more economical but faces challenges in isolating stereoisomers. Comparative advantages include scalability and stereochemical control, with the peptide coupling route offering higher enantiomeric purity .
Q. What structural features of this compound contribute to its antibacterial properties?
this compound’s N-methyl peptoid moieties enhance lipophilicity and protease stability, which are critical for membrane penetration and antibiotic efficacy. The stereochemical configuration at the chiral center, however, shows minimal impact on activity, as evidenced by similar IC50 values for (–)-viridic acid (45.0 ± 4.4 µM) and (±)-viridic acid (38.4 ± 5.8 µM) against Aliivibrio fischeri .
Q. How can researchers validate the identity and purity of synthesized this compound?
Standard protocols include high-resolution mass spectrometry (HRMS), NMR analysis, and optical rotation measurements to confirm structural identity. Purity is assessed via HPLC or thin-layer chromatography, particularly to detect racemization during synthesis (e.g., when using carbodiimide-mediated couplings) .
Advanced Research Questions
Q. What experimental strategies mitigate racemization during this compound synthesis?
Racemization is minimized by avoiding carbodiimide-based coupling reagents (e.g., HBTU, HATU) and instead employing N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ). EEDQ preserves optical activity, yielding intermediates like tripeptide 7 with 51% yield and >92% enantiomeric purity in final steps .
Q. How can contradictory data on stereochemistry’s role in this compound’s activity be resolved?
Conduct comparative bioassays using enantiomerically pure samples and molecular docking studies to assess binding affinity. Evidence suggests stereochemistry has limited impact, but further investigations should explore bacterial membrane interaction mechanisms and target-specific binding .
Q. Why do certain this compound derivatives (e.g., 14b-f) exhibit low antibacterial activity despite structural similarity?
The inactivity of 14b-f derivatives (IC50 > 100 µM) may stem from steric hindrance from bulkier N-alkyl groups, disrupting target binding. Researchers should perform structure-activity relationship (SAR) studies by systematically varying substituents and analyzing conformational flexibility via computational modeling .
Q. What methodologies are recommended for assessing this compound’s protease stability in physiological conditions?
Use in vitro assays with proteolytic enzymes (e.g., trypsin, pepsin) under simulated physiological pH and temperature. Quantify degradation via LC-MS and compare half-lives with non-peptoid analogs to validate enhanced stability .
Q. How can researchers optimize this compound’s solubility for in vivo studies without compromising activity?
Employ prodrug strategies (e.g., esterification of carboxyl groups) or formulate with biocompatible surfactants. Monitor solubility changes using dynamic light scattering (DLS) and validate antimicrobial efficacy in biofilm models .
Methodological Considerations
Q. What statistical approaches are appropriate for analyzing this compound’s dose-response data (e.g., IC50 values)?
Use nonlinear regression models (e.g., log(inhibitor) vs. normalized response in GraphPad Prism) to calculate IC50 with 95% confidence intervals. Replicate experiments at least three times to account for biological variability .
Q. How should researchers design experiments to explore this compound’s mechanism of action?
Combine transcriptomic profiling (RNA-seq) of treated bacteria with membrane permeability assays (e.g., SYTOX Green uptake). Cross-reference findings with known antibiotics to identify unique pathways affected by this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
